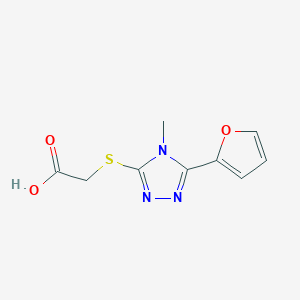
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that features a furan ring, a triazole ring, and a sulfanyl-acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the triazole ring through a cyclization reaction. The sulfanyl-acetic acid moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and reaction conditions is crucial to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring can produce dihydrotriazoles.
科学的研究の応用
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl-acetic acid moiety may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
4-Iodobenzoic acid: An isomer of iodobenzoic acid with an iodine atom attached to the benzene ring.
Uniqueness
2-((5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its combination of a furan ring, a triazole ring, and a sulfanyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H9N3O3S |
|---|---|
分子量 |
239.25 g/mol |
IUPAC名 |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C9H9N3O3S/c1-12-8(6-3-2-4-15-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChIキー |
MEEKIIKJJLHMBC-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CO2 |
正規SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















